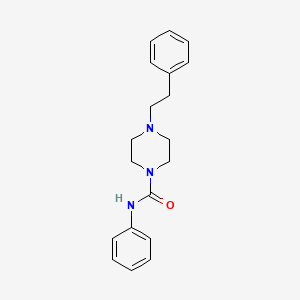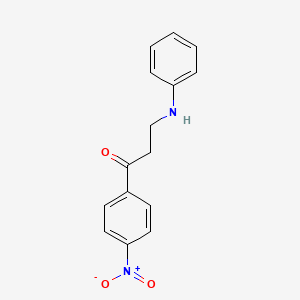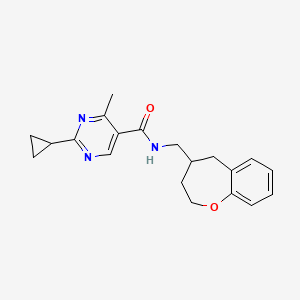
N-phenyl-4-(2-phenylethyl)-1-piperazinecarboxamide
描述
N-phenyl-4-(2-phenylethyl)-1-piperazinecarboxamide, also known as GW501516, is a synthetic compound that acts as a selective agonist of peroxisome proliferator-activated receptor delta (PPARδ). This compound has gained attention in scientific research due to its potential therapeutic effects on various diseases, including metabolic disorders, cardiovascular diseases, and cancer.
作用机制
N-phenyl-4-(2-phenylethyl)-1-piperazinecarboxamide acts as a selective agonist of PPARδ, a nuclear receptor that plays a crucial role in regulating lipid and glucose metabolism, inflammation, and cell differentiation. Activation of PPARδ by this compound leads to the upregulation of genes involved in fatty acid oxidation and mitochondrial biogenesis, resulting in increased energy expenditure and improved metabolic function.
Biochemical and Physiological Effects
This compound has been shown to increase endurance and exercise capacity in animal models by enhancing the utilization of fatty acids as an energy source. It has also been reported to improve insulin sensitivity and glucose uptake in skeletal muscle, which may contribute to its anti-diabetic effects. Additionally, this compound has been shown to reduce inflammation and oxidative stress in various tissues, including the liver and adipose tissue.
实验室实验的优点和局限性
N-phenyl-4-(2-phenylethyl)-1-piperazinecarboxamide has several advantages for use in laboratory experiments, including its high potency and selectivity for PPARδ, as well as its ability to cross the blood-brain barrier. However, it is important to note that this compound has been banned by the World Anti-Doping Agency (WADA) due to its potential performance-enhancing effects in athletes. Furthermore, the long-term safety and potential side effects of this compound in humans are not yet fully understood.
未来方向
Future research on N-phenyl-4-(2-phenylethyl)-1-piperazinecarboxamide should focus on its potential therapeutic effects on various diseases, including metabolic disorders, cardiovascular diseases, and cancer. Additionally, studies should investigate the long-term safety and potential side effects of this compound in humans. Furthermore, the development of more selective and safer PPARδ agonists may lead to the discovery of novel therapeutic agents for the treatment of metabolic disorders and other diseases.
科学研究应用
N-phenyl-4-(2-phenylethyl)-1-piperazinecarboxamide has been extensively studied for its potential therapeutic effects on metabolic disorders, including obesity, insulin resistance, and type 2 diabetes. It has been shown to improve glucose and lipid metabolism by increasing fatty acid oxidation and reducing inflammation. Furthermore, this compound has been reported to have anti-inflammatory and anti-atherosclerotic effects, making it a potential candidate for the treatment of cardiovascular diseases.
属性
IUPAC Name |
N-phenyl-4-(2-phenylethyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O/c23-19(20-18-9-5-2-6-10-18)22-15-13-21(14-16-22)12-11-17-7-3-1-4-8-17/h1-10H,11-16H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJJUIEDKDMPUJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC2=CC=CC=C2)C(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
41.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24782387 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenoxy]acetic acid](/img/structure/B5689271.png)


![3-[(3-fluorobenzoyl)amino]benzoic acid](/img/structure/B5689297.png)
![N-cyclopropyl-3-{5-[(5-methyl-1H-pyrazol-1-yl)acetyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl}propanamide](/img/structure/B5689307.png)
![N-(2-ethylphenyl)-2-[2-(ethylthio)-1H-benzimidazol-1-yl]acetamide](/img/structure/B5689313.png)
![N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]-1-[(5-methyl-1H-pyrazol-1-yl)acetyl]-L-prolinamide](/img/structure/B5689315.png)
![4-({4-[4-ethyl-5-(1H-imidazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)-3-fluoropyridine](/img/structure/B5689337.png)
![dimethyl 2-({[(4-fluorophenyl)amino]carbonyl}amino)terephthalate](/img/structure/B5689342.png)
![3-methyl-N-[2-methyl-1-(1-methyl-1H-imidazol-2-yl)propyl]isoxazolo[5,4-d]pyrimidin-4-amine](/img/structure/B5689344.png)

![5-{2-[(4-chlorophenyl)sulfonyl]ethyl}-1,3,4-thiadiazol-2-amine](/img/structure/B5689360.png)

![(3R*,4R*)-4-(2-methoxyethyl)-1-{[1-(methoxymethyl)cyclopropyl]carbonyl}-3-methyl-4-piperidinol](/img/structure/B5689383.png)